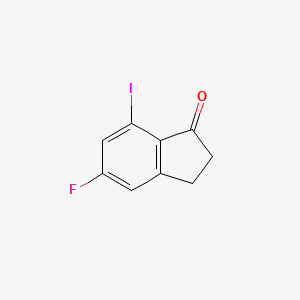![molecular formula C18H20N2O B11844408 N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide CAS No. 651733-99-2](/img/structure/B11844408.png)
N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide typically involves the condensation of an aromatic amine with a suitable acylating agent. One common method involves the reaction of 3,5-dimethylaniline with phthalic anhydride to form the isoindoline core, followed by acetylation to introduce the acetamide group. The reaction conditions often include the use of a solvent such as toluene or ethanol, and a catalyst like sulfuric acid or acetic anhydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions (e.g., acidic or basic medium, elevated temperatures).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives with different functional groups.
科学的研究の応用
N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial applications.
作用機序
The mechanism of action of N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to trigger specific signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethylphenyl)isoindoline
- N-(2,5-Dimethylphenyl)isoindolin-5-yl)acetamide
- N-(2,3-Dimethylphenyl)isoindolin-5-yl)acetamide
Uniqueness
N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the acetamide group. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
651733-99-2 |
|---|---|
分子式 |
C18H20N2O |
分子量 |
280.4 g/mol |
IUPAC名 |
N-[2-(3,5-dimethylphenyl)-1,3-dihydroisoindol-5-yl]acetamide |
InChI |
InChI=1S/C18H20N2O/c1-12-6-13(2)8-18(7-12)20-10-15-4-5-17(19-14(3)21)9-16(15)11-20/h4-9H,10-11H2,1-3H3,(H,19,21) |
InChIキー |
QTUVLGFZCFEDAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N2CC3=C(C2)C=C(C=C3)NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


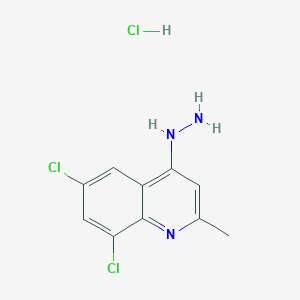
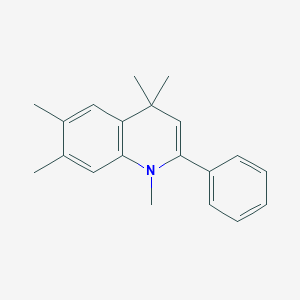
![tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B11844358.png)
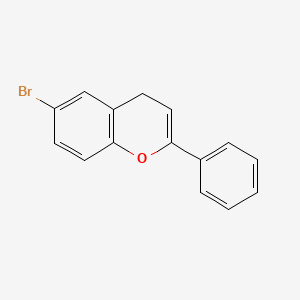
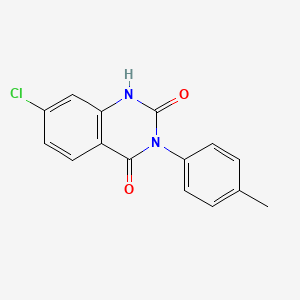

![N,N-Dimethyl-3-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanamide](/img/structure/B11844377.png)
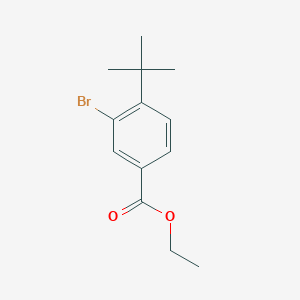
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate](/img/structure/B11844391.png)
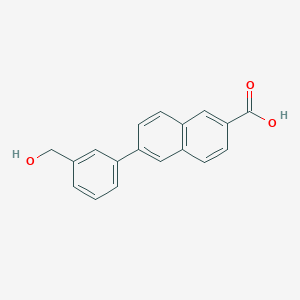

![6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)
